molecular formula C8H6ClNO6S B14866859 Methyl 3-(chlorosulfonyl)-5-nitrobenzoate

Methyl 3-(chlorosulfonyl)-5-nitrobenzoate

Cat. No.: B14866859
M. Wt: 279.65 g/mol
InChI Key: DJPFYRHLOQOJKZ-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-5-nitrobenzoate is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group (-SO2Cl) and a nitro group (-NO2) attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-5-nitrobenzoate typically involves the chlorosulfonation of methyl 3-nitrobenzoate. The reaction is carried out by treating methyl 3-nitrobenzoate with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows: [ \text{Methyl 3-nitrobenzoate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where the reaction conditions such as temperature, concentration, and reaction time are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chlorosulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in acidic conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) at room temperature.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Amino Derivatives: Formed from the reduction of the nitro group.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-5-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development due to its ability to form bioactive sulfonamide derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-5-nitrobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites in molecules, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The nitro group can also participate in redox reactions, further expanding its chemical versatility.

Comparison with Similar Compounds

Methyl 3-(chlorosulfonyl)-5-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 3-(chlorosulfonyl)benzoate: Lacks the nitro group, making it less reactive in redox reactions.

    Methyl 3-(chlorosulfonyl)-2-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and steric properties.

    Methyl 3-(chlorosulfonyl)-4-nitrobenzoate: Another positional isomer with different reactivity patterns.

Properties

Molecular Formula

C8H6ClNO6S

Molecular Weight

279.65 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-5-nitrobenzoate

InChI

InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-6(10(12)13)4-7(3-5)17(9,14)15/h2-4H,1H3

InChI Key

DJPFYRHLOQOJKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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